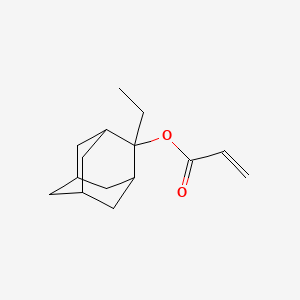
2-乙基-2-金刚烷基丙烯酸酯
描述
2-Ethyl-2-adamantyl acrylate is a chemical compound with the molecular formula C15H22O2 . It is used for industrial and scientific research purposes . Adamantane derivatives, such as 2-Ethyl-2-adamantyl acrylate, are often used in optical disc substrates, optical fibers, or lens lamps due to their optical properties and heat resistance .
Physical And Chemical Properties Analysis
2-Ethyl-2-adamantyl acrylate has a molecular weight of 234.33 and a predicted boiling point of 301.9±11.0 °C. Its predicted density is 1.05±0.1 g/cm3 .科学研究应用
功能性金刚烷衍生物的合成
2-乙基-2-金刚烷基丙烯酸酯: 是合成各种功能性金刚烷衍生物的宝贵单体。这些衍生物对于创建热稳定材料、生物活性化合物和药物至关重要。 金刚烷独特的结构提供了高度的热稳定性和抗化学试剂性,使其成为先进材料科学应用的理想选择 .
高能燃料和油的开发
2-乙基-2-金刚烷基丙烯酸酯的高反应活性使其可用于开发高能燃料和油。 其结构有助于创建具有更高热值的化合物,这对需要高能量密度的应用至关重要 .
量子化学计算
2-乙基-2-金刚烷基丙烯酸酯: 可用于量子化学计算以研究金刚烷衍生物的电子结构。 这些研究对于理解金刚烷基化合物的化学和催化转化至关重要,从而导致新材料和催化剂的开发 .
聚合反应
该化合物用作聚合反应的单体,导致生成更高的类金刚石大体积聚合物,称为金刚石烷。 这些聚合物由于其坚固性和独特性能,在纳米技术和材料科学领域具有潜在的应用 .
表面涂层和粘合剂
研究表明,基于2-乙基-2-金刚烷基丙烯酸酯的共聚物可用作表面涂层的粘合剂。 这些涂层因其抗从基材分离性而得到评价,表明其在工业和保护涂层中的潜力 .
光敏显影剂可溶性抗反射涂层
2-乙基-2-金刚烷基丙烯酸酯: 也适用于光刻领域,特别是在开发光敏显影剂可溶性抗反射涂层 (BARC) 方面。 这些涂层对于提高半导体行业光刻工艺的性能至关重要 .
安全和危害
In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult. If not breathing, give artificial respiration and consult a doctor immediately. In case of skin contact, take off contaminated clothing immediately, wash off with soap and plenty of water, and consult a doctor. In case of eye contact, rinse with pure water for at least 15 minutes and consult a doctor. In case of ingestion, rinse mouth with water, do not induce vomiting, and call a doctor or Poison Control Center immediately .
未来方向
Adamantane derivatives, including 2-Ethyl-2-adamantyl acrylate, have extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
作用机制
Target of Action
It is known that adamantane derivatives, such as 2-ethyl-2-adamantyl acrylate, are highly reactive and offer extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives .
Mode of Action
It is known that unsaturated adamantane derivatives, like 2-ethyl-2-adamantyl acrylate, can undergo various chemical and catalytic transformations . The high reactivity of these compounds allows them to interact with their targets in unique ways .
Biochemical Pathways
It is known that unsaturated adamantane derivatives can be involved in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Pharmacokinetics
The compound’s molecular weight is 23433 g/mol, which may influence its bioavailability and pharmacokinetic properties.
Result of Action
It is known that unsaturated adamantane derivatives can be used as starting materials for the synthesis of various functional adamantane derivatives , which can have a wide range of molecular and cellular effects depending on their specific structures and functions.
Action Environment
It is known that the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . These precautions suggest that the compound’s action, efficacy, and stability may be influenced by environmental factors such as ventilation and exposure to skin and eyes.
生化分析
Biochemical Properties
2-Ethyl-2-adamantyl acrylate plays a significant role in biochemical reactions, particularly in polymerization processes. It interacts with various enzymes and proteins that facilitate its incorporation into polymeric structures. For instance, it can be polymerized using radical initiators such as peroxides or azo compounds. The interaction with these initiators leads to the formation of long polymer chains, which are useful in creating materials with specific mechanical and thermal properties .
Cellular Effects
The effects of 2-Ethyl-2-adamantyl acrylate on cellular processes are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it may alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the production of key metabolites .
Molecular Mechanism
At the molecular level, 2-Ethyl-2-adamantyl acrylate exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. For example, it may inhibit enzymes involved in DNA replication, leading to changes in cell proliferation. Additionally, it can bind to transcription factors, altering gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Ethyl-2-adamantyl acrylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade when exposed to light or heat. Long-term exposure to this compound can lead to cumulative effects on cellular processes, including changes in cell viability and function .
Dosage Effects in Animal Models
The effects of 2-Ethyl-2-adamantyl acrylate vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage level triggers significant changes in cellular and physiological processes. High doses of this compound can cause oxidative stress, inflammation, and tissue damage .
Metabolic Pathways
2-Ethyl-2-adamantyl acrylate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation. The compound can be metabolized into different products, which may have distinct biological activities. These metabolic interactions can affect the overall metabolic flux and levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of 2-Ethyl-2-adamantyl acrylate within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can affect its overall biological activity .
Subcellular Localization
The subcellular localization of 2-Ethyl-2-adamantyl acrylate is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, affecting cellular energy production. These localization patterns are essential for understanding the compound’s mechanism of action .
属性
IUPAC Name |
(2-ethyl-2-adamantyl) prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-3-14(16)17-15(4-2)12-6-10-5-11(8-12)9-13(15)7-10/h3,10-13H,1,4-9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLNVUFXLNHSIQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2CC3CC(C2)CC1C3)OC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40623136 | |
| Record name | 2-Ethyltricyclo[3.3.1.1~3,7~]decan-2-yl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303186-14-3 | |
| Record name | 2-Ethyl-2-adamantyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303186-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethyltricyclo[3.3.1.1~3,7~]decan-2-yl prop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40623136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

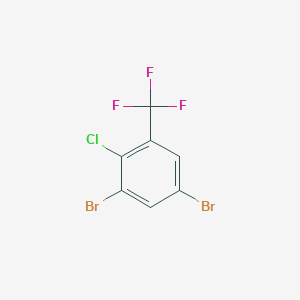
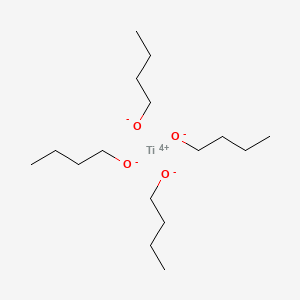
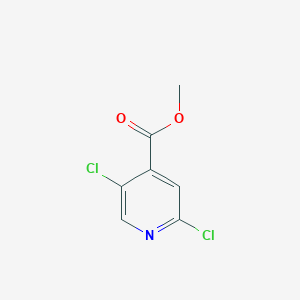
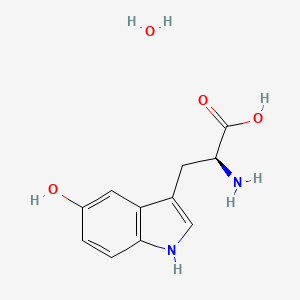
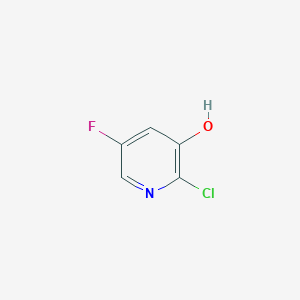
![(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1593128.png)
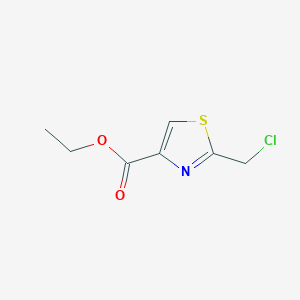
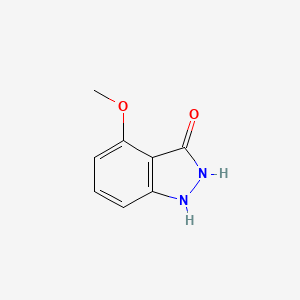
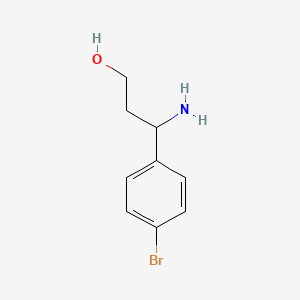

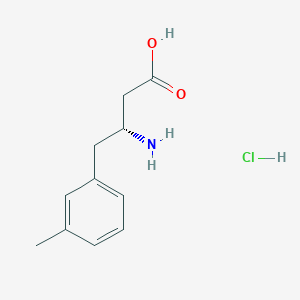

![5-Chloro-1H-imidazo[4,5-B]pyridine-2-carboxylic acid](/img/structure/B1593139.png)
